N-(2-Thienylcarbonyl)leucine hydrochloride
Overview
Description
N-(2-Thienylcarbonyl)leucine hydrochloride: is a chemical compound with the molecular formula C11H15NO3S·HCl. It has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties .
Mechanism of Action
Target of Action
It is known that leucine, a related compound, interacts with the l-type amino acid transporter (lat1)
Mode of Action
Acetylation of leucine, a similar process, switches its uptake into cells from lat1 to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1)
Biochemical Pathways
Leucine is known to activate leucine-mediated signaling and metabolic processes inside cells such as mtor
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-Thienylcarbonyl)leucine hydrochloride typically involves the reaction of 2-thiophenecarbonyl chloride with leucine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: : Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: : N-(2-Thienylcarbonyl)leucine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed: : The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thiophene compounds .
Scientific Research Applications
Chemistry: : In chemistry, N-(2-Thienylcarbonyl)leucine hydrochloride is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases .
Industry: : In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to N-(2-Thienylcarbonyl)leucine hydrochloride include other thiophene derivatives and leucine conjugates .
Uniqueness: : What sets this compound apart is its unique combination of the thiophene ring and leucine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-2-(thiophene-2-carbonylamino)pentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9;/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAZYCIOCOJYPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CS1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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